
Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known by its IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom, providing the compound’s name.
Quinoline Ring: The quinoline ring system (1,4,5,6,7,8-hexahydro-3-quinoline) forms the core structure. Quinoline derivatives exhibit diverse biological activities.
Phenyl Group (C6H5): The phenyl group is attached to the quinoline ring, contributing to the compound’s aromatic character.
Pyridine Ring: The pyridine ring (3-pyridinyl) is fused to the quinoline ring, adding further complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of an ethyl ester with an appropriate amine (such as 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid). The reaction typically occurs under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.
Chemical Reactions Analysis
Reactions::
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.
Substitution: Substituents on the phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.
Oxidation: Oxidation of the amino group can lead to the corresponding nitro compound.
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl3) or strong acids (e.g., H2SO4).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).
Major Products:: The major products depend on the specific reaction conditions and substituents present. For example, reduction yields the tetrahydroquinoline derivative, while substitution leads to various phenyl- and pyridine-substituted products.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Biological Studies: It may serve as a fluorescent probe or modulator of biological processes.
Industry: Limited industrial applications, but its unique structure inspires further investigation.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related quinoline derivatives, such as quinine or chloroquine, which have distinct pharmacological profiles.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-1-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-2-29-23(28)21-19(15-8-7-13-25-14-15)20-17(11-6-12-18(20)27)26(22(21)24)16-9-4-3-5-10-16/h3-5,7-10,13-14,19H,2,6,11-12,24H2,1H3 |
InChI Key |
SPKVKEPPRRYOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



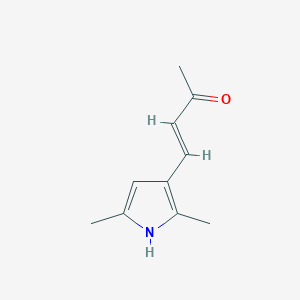
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12035457.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12035460.png)

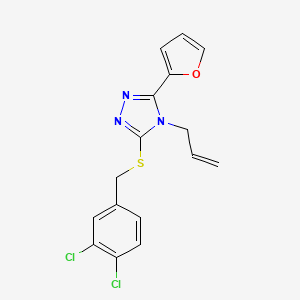
![N-(3-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12035494.png)

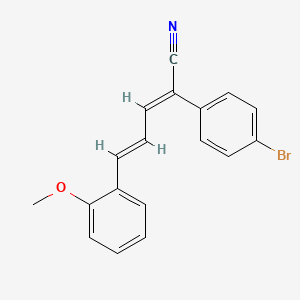
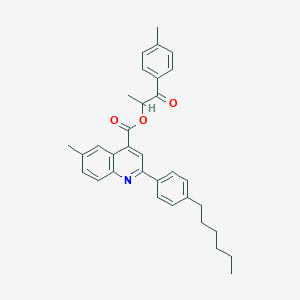
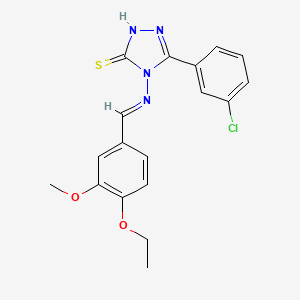
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12035509.png)

![9-anthracenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12035529.png)
